

Application Notes and Protocols for TAK-220 in HIV-1 Entry Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **TAK-220**, a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), for use in Human Immunodeficiency Virus Type 1 (HIV-1) entry assays. This document includes detailed protocols for evaluating the antiviral activity of **TAK-220** and quantitative data from preclinical studies.

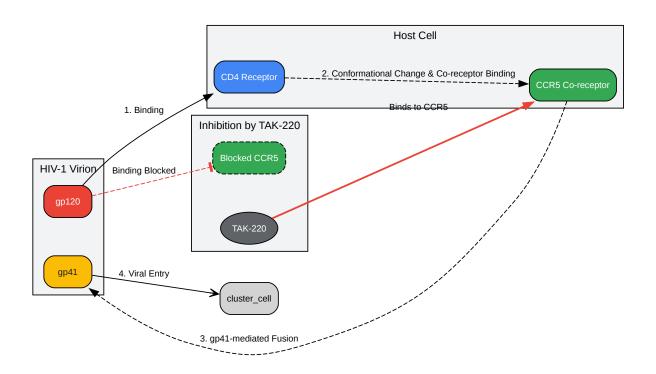
Introduction

HIV-1 entry into host cells is a critical first step in its replication cycle, making it a prime target for antiretroviral therapy.[1][2] The process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[3][4] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[3] Viruses that use CCR5 are termed R5-tropic, while those that use CXCR4 are X4-tropic. **TAK-220** is a non-competitive CCR5 antagonist that selectively blocks the entry of R5-tropic HIV-1 into host cells. [5][6][7] It has demonstrated potent anti-HIV-1 activity at nanomolar concentrations and exhibits favorable drug interaction profiles with other antiretroviral agents.[1][8]

Mechanism of Action



TAK-220 functions by binding to a pocket within the transmembrane domains of the CCR5 receptor.[7] This binding event allosterically inhibits the interaction between the HIV-1 gp120-CD4 complex and CCR5, thereby preventing the conformational changes in the viral gp41 protein required for the fusion of the viral and cellular membranes.[3][5] Unlike some other CCR5 antagonists, TAK-220 does not induce the internalization of the CCR5 receptor from the cell surface.[5][6][9] Instead, it blocks the binding of monoclonal antibodies that recognize the second extracellular loop of CCR5.[5][6] This specific mode of action prevents the entry of R5-tropic HIV-1 without affecting the normal physiological functions of CCR5.



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Caption: Mechanism of HIV-1 entry and inhibition by TAK-220.

Quantitative Data Summary



The following tables summarize the in vitro anti-HIV-1 activity of **TAK-220** against various R5-tropic HIV-1 isolates.

Table 1: Inhibitory Activity of **TAK-220** against R5-tropic HIV-1 Clinical Isolates in Peripheral Blood Mononuclear Cells (PBMCs)[1]

HIV-1 Isolate	IC50 (nM)
R5-08	3.12
R5-06	13.47
R5-18	2.26

IC50 (50% inhibitory concentration) is the concentration of the drug that is required for 50% inhibition of viral replication.

Table 2: Effective Concentrations of **TAK-220** against R5-tropic HIV-1 Clinical Isolates in PBMCs[5]

HIV-1 Isolate	EC50 (nM)	EC90 (nM)
Clinical Isolate 1	0.55	4.0
Clinical Isolate 2	1.7	28
Mean (n=6)	-	13

EC50 (50% effective concentration) and EC90 (90% effective concentration) are the concentrations of the drug that are required to achieve 50% and 90% of the maximum effect, respectively.

Table 3: Inhibitory Activity of TAK-220 in an R5 Envelope-Mediated Membrane Fusion Assay[5]

HIV-1 Envelope	IC50 (nM)
JR-FL (R5)	0.42
HXB2 (X4)	> 1,000



Experimental Protocols

Protocol 1: Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to assess the inhibitory effect of **TAK-220** on HIV-1 replication in primary human cells.

Materials:

- Peripheral blood mononuclear cells (PBMCs) isolated from healthy, HIV-1-seronegative donors.
- Phytohemagglutinin (PHA)
- RPMI 1640 culture medium supplemented with 20% heat-inactivated fetal calf serum (FCS), penicillin (50 U/ml), and streptomycin (50 μg/ml).
- R5-tropic HIV-1 isolates
- TAK-220 (dissolved in dimethyl sulfoxide, DMSO)
- 96-well culture plates
- HIV-1 p24 antigen ELISA kit
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Isolate PBMCs from whole blood using Ficoll-Hypaque density gradient centrifugation.
- Stimulate the PBMCs with PHA for 3 days.
- Wash the stimulated PBMCs and resuspend them at a concentration of 1 × 10⁶ cells/ml in supplemented RPMI 1640 medium.
- Prepare serial dilutions of TAK-220 in culture medium.

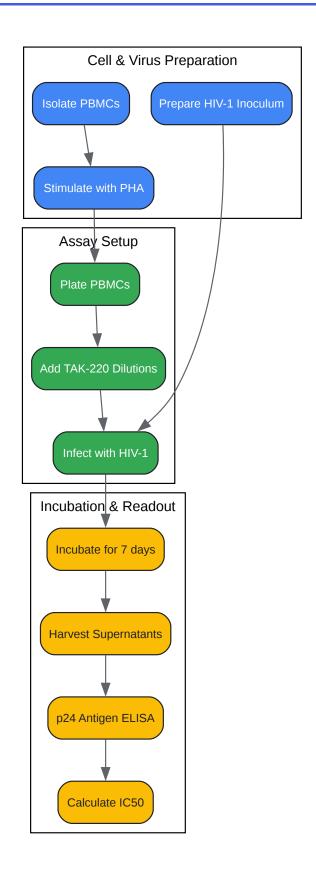
Methodological & Application





- In a 96-well plate, add 100 μl of the PBMC suspension to each well.
- Add 50 μl of the **TAK-220** dilutions to the respective wells.
- Add 50 μ l of the HIV-1 inoculum (800 to 1,000 50% tissue culture infective doses/10^6 cells) to each well.[1]
- Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 7 days.[1]
- On day 7, harvest the cell-free culture supernatants.
- Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
- Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.





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Caption: Workflow for the anti-HIV-1 activity assay in PBMCs.



Protocol 2: HIV-1 Env-Pseudotyped Virus Entry Assay

This assay utilizes a single-round infection system to specifically measure the inhibition of viral entry.

Materials:

- 293T/17 cells
- U87.CD4.CCR5 cells (or other suitable target cell line)
- Env-expressing plasmid (for an R5-tropic envelope)
- Backbone plasmid with a defective Env gene and a luciferase reporter gene
- Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% FCS
- TAK-220
- 96-well white, solid-bottom assay plates
- Luciferase assay reagent (e.g., Britelite Plus)
- Luminometer

Procedure:

Part A: Production of Env-Pseudotyped Virus

- Co-transfect 293T/17 cells with the Env-expressing plasmid and the Env-defective backbone plasmid using a suitable transfection reagent.
- Incubate the transfected cells for 48-72 hours.
- Harvest the virus-containing culture supernatants.
- Filter the supernatants through a 0.45-micron filter to remove cellular debris.

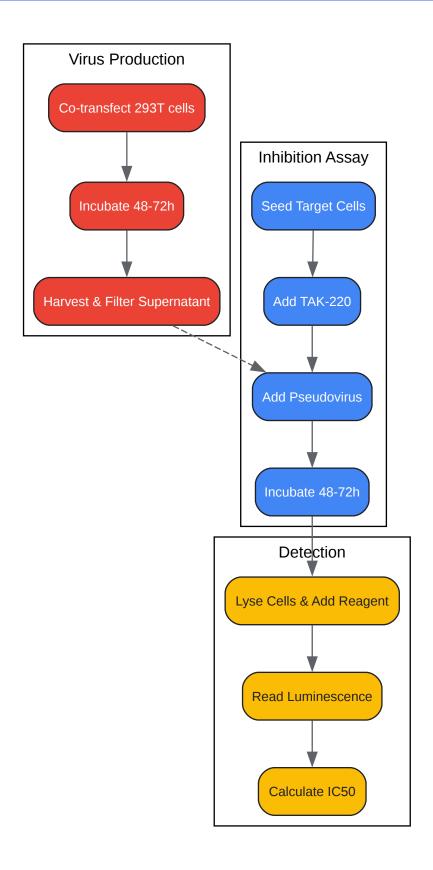


• Titer the pseudovirus stock to determine the appropriate dilution for the entry assay.

Part B: Entry Inhibition Assay

- Seed U87.CD4.CCR5 cells in a 96-well white, solid-bottom plate at a density of 1 x 10⁴ cells/well and incubate overnight.
- Prepare serial dilutions of **TAK-220** in culture medium.
- Remove the culture medium from the cells and add the TAK-220 dilutions.
- Add the diluted Env-pseudotyped virus to the wells.
- Incubate the plates for 48-72 hours at 37°C.[10]
- Remove the culture medium and add luciferase assay reagent to each well.
- · Measure the luciferase activity using a luminometer.
- Calculate the IC50 from the dose-response curve.





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Caption: Workflow for the HIV-1 Env-pseudotyped virus entry assay.



Conclusion

TAK-220 is a valuable research tool for studying the mechanisms of HIV-1 entry and for the preclinical evaluation of CCR5-targeted antiviral strategies. The protocols outlined in these application notes provide a framework for robust and reproducible in vitro assessment of **TAK-220**'s inhibitory activity. Researchers should adapt these protocols as necessary for their specific experimental systems and HIV-1 strains.

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